5,7-DIALLYL-5,7-DIHYDROIMIDAZO[4,5-F][1,2,3]BENZOTRIAZOL-6(3H)-ONE
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Overview
Description
5,7-Diallyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(3H)-one: is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes an imidazo[4,5-f][1,2,3]benzotriazole core with diallyl substituents. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-diallyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzotriazole derivative with an allylating agent in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5,7-Diallyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-f][1,2,3]benzotriazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,7-diallyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazo[4,5-f][1,2,3]benzotriazole exhibit antimicrobial, antifungal, and anticancer activities .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes or pathways involved in disease processes, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-diallyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
- 5,7-Dichloro-3H-imidazo[4,5-b]pyridine
- 2-Aryl-3,4-dihydroimidazo[4,5-b]indoles
- 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives
Comparison: Compared to these similar compounds, 5,7-diallyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(3H)-one stands out due to its unique diallyl substituents. These groups impart distinct chemical reactivity and biological activity, making the compound a valuable tool in various research applications .
Properties
IUPAC Name |
5,7-bis(prop-2-enyl)-2H-imidazo[4,5-f]benzotriazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-3-5-17-11-7-9-10(15-16-14-9)8-12(11)18(6-4-2)13(17)19/h3-4,7-8H,1-2,5-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYYTMZPIQVOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC3=NNN=C3C=C2N(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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